- Synthesis of aminoquinoline derivatives and their starting materials, Hungary, , ,
Cas no 93-68-5 (N-(2-methylphenyl)-3-oxobutanamide)
N-(2-methylphenyl)-3-oxobutanamide Chemical and Physical Properties
Names and Identifiers
-
- 3-Oxo-N-(o-tolyl)butanamide
- AAOT
- Acetoacet-o-toluidide
- N-(2-Methylphenyl)-3-oxo-butanamide
- 2'-Methylacetoacetanilide
- O-Methyl-N-Acetoacetyl Aniline
- O-Acetoacetotoluidide
- N-ACETOACETYL-O-TOLUIDINE
- 2-Methylacetoacetanilide
- 2'-Methylacetoacetanilide (AAOT)
- 2'-acetoacetoluidide
- 2-ACETOACETOTOLUIDIDE
- 2-acetyl-6-methylacetanilide
- 2'-METHYL-3-PHENYLPROPIOPHENONE
- 2'-Methylacetoacetan
- ACETO ACET O TOLUIDINE
- acetoacetamino-2-methylbenzene
- Acetoacet-O-toludide
- AcetoAcet-O-Toluilide
- acetoacetyl o-methylaniline
- N-(2-methylphenyl)acetoacetamide
- N-(o-tolyl)acetoacetic amide
- O-Acetoacetoluidide
- N-Acetoacetyl-2-methylaniline
- N-(2-Methylphenyl)-3-oxobutanamide
- Acetoacet-o-toluidine
- 2-Acetoacetylaminotoluene
- Butanamide, N-(2-methylphenyl)-3-oxo-
- Acetoacetyl-2-methylanilide
- Acetoaceto-ortho-toluidide
- MCN1GV8J3R
- TVZIWRMELPWPPR-UHFFFAOYSA-N
- DSSTox_CID_6562
- DSSTox_RID_78151
- DSSTox_GSID_26562
- CAS-9
- N-(2-Methylphenyl)-3-oxobutanamide (ACI)
- o-Acetoacetotoluidide (6CI, 7CI, 8CI)
- 2-(Acetoacetylamino)toluene
- 2′-Methylacetoacetanilide
- 3-Oxo-N-o-tolyl-butyramide
- Acetoacetic acid 2-methylanilide
- Acetoacetic acid o-toluidide
- NSC 7655
- o-Methylacetoacetanilide
- Acetoacet -o-Toluilide
- 3-oxo-N-o-tolylbutanamide
- CHEMBL1893178
- W-100233
- NCGC00164200-02
- STK400317
- UNII-MCN1GV8J3R
- AI3-08708
- Q27283887
- MFCD00008782
- N-Acetoacetyl o-toluidide
- o-Acetoacetotoluidide, 98%
- BRN 2099098
- NCGC00256990-01
- NSC-7655
- NCGC00258860-01
- EN300-18263
- 2\\'-Methylacetoacetanilide
- DTXSID3026562
- 93-68-5
- NCGC00164200-01
- SCHEMBL382223
- A1020
- NS00005760
- Z57708665
- DTXCID206562
- F1723-0105
- WLN: 1V1VMR B
- N-(2-Methylphenyl)-3-oxobutanamide #
- 4-12-00-01777 (Beilstein Handbook Reference)
- Tox21_303146
- Tox21_201308
- CCRIS 7750
- Acetoacet-ortho-toluidide
- CAS-93-68-5
- EC 202-267-0
- N~1~-(2-METHYLPHENYL)-3-OXOBUTANAMIDE
- EINECS 202-267-0
- BS-4052
- AKOS000120625
- DB-057420
- NSC7655
- ortho-Acetoacetotoluidide
- N-(2-methylphenyl)-3-oxobutanamide
-
- MDL: MFCD00008782
- Inchi: 1S/C11H13NO2/c1-8-5-3-4-6-10(8)12-11(14)7-9(2)13/h3-6H,7H2,1-2H3,(H,12,14)
- InChI Key: TVZIWRMELPWPPR-UHFFFAOYSA-N
- SMILES: O=C(CC(C)=O)NC1C(C)=CC=CC=1
- BRN: 2099098
Computed Properties
- Exact Mass: 191.09500
- Monoisotopic Mass: 191.094629
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 225
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 46.2
- Surface Charge: 0
- Tautomer Count: 8
Experimental Properties
- Color/Form: White acicular crystals
- Density: 1.06
- Melting Point: 104.0 to 108.0 deg-C
- Boiling Point: 326.97°C (rough estimate)
- Flash Point: 143°C
- Refractive Index: 1.5220 (estimate)
- PSA: 46.17000
- LogP: 1.98560
- FEMA: 3709
- Solubility: Not determined
N-(2-methylphenyl)-3-oxobutanamide Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H302
- Warning Statement: P264-P270-P301+P312+P330-P501
- WGK Germany:1
- Hazard Category Code: R22
- Safety Instruction: S36
- RTECS:AK6550000
-
Hazardous Material Identification:
- TSCA:Yes
- Storage Condition:Store at room temperature
- Risk Phrases:R22
N-(2-methylphenyl)-3-oxobutanamide Customs Data
- HS CODE:2924299090
- Customs Data:
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
N-(2-methylphenyl)-3-oxobutanamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0427520335- 100g |
N-(2-methylphenyl)-3-oxobutanamide |
93-68-5 | 98% | 100g |
¥ 89.4 | 2021-05-18 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M813777-2.5kg |
2'-Methylacetoacetanilide (AAOT) |
93-68-5 | 99% | 2.5kg |
¥397.00 | 2022-09-01 | |
| TRC | M220460-1g |
2'-Methylacetoacetanilide |
93-68-5 | 1g |
$ 50.00 | 2022-06-04 | ||
| TRC | M220460-5g |
2'-Methylacetoacetanilide |
93-68-5 | 5g |
$ 65.00 | 2022-06-04 | ||
| TRC | M220460-10g |
2'-Methylacetoacetanilide |
93-68-5 | 10g |
$ 80.00 | 2022-06-04 | ||
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R007512-100g |
N-(2-methylphenyl)-3-oxobutanamide |
93-68-5 | 99% | 100g |
¥35 | 2024-05-20 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R007512-500g |
N-(2-methylphenyl)-3-oxobutanamide |
93-68-5 | 99% | 500g |
¥85 | 2024-05-20 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M28160-25g |
3-Oxo-N-(o-tolyl)butanamide |
93-68-5 | 25g |
¥29.0 | 2021-09-08 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M813777-100g |
2'-Methylacetoacetanilide (AAOT) |
93-68-5 | 99% | 100g |
¥39.00 | 2022-09-01 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M813777-500g |
2'-Methylacetoacetanilide (AAOT) |
93-68-5 | 99% | 500g |
¥92.00 | 2022-09-01 |
N-(2-methylphenyl)-3-oxobutanamide Production Method
Production Method 1
Production Method 2
Production Method 3
1.2 Reagents: Hydrochloric acid Solvents: Water ; 2 h, rt
- Selective exploitation of acetoacetate carbonyl groups using imidazolium based ionic liquids: synthesis of 3-oxo-amides and substituted benzimidazoles, Tetrahedron Letters, 2016, 57(30), 3298-3302
Production Method 4
- One-Pot Synthesis of 3-Hydroxyquinolin-2(1H)-ones from N-Phenylacetoacetamide via PhI(OCOCF3)2-Mediated α-Hydroxylation and H2SO4-Promoted Intramolecular Cyclization, Journal of Organic Chemistry, 2013, 78(11), 5385-5392
Production Method 5
Production Method 6
Production Method 7
Production Method 8
- Cobalt catalyzed regioselective C-H methylation/acetoxylation of anilides: new routes for C-C and C-O bond formation, Organic Chemistry Frontiers, 2019, 6(12), 2043-2047
Production Method 9
Production Method 10
- Knorr Cyclizations and Distonic Superelectrophiles, Journal of Organic Chemistry, 2007, 72(25), 9761-9764
Production Method 11
- Method for reducing byproduct generated during production of o-methyl-N-acetoacetanilide, China, , ,
Production Method 12
- Continuous process and solvents for the preparation of acetoacetanilides from anilines and diketene, European Patent Organization, , ,
Production Method 13
- Synthesis, antibacterial and antimycobacterial activities of some new 4-aryl/heteroaryl-2,6-dimethyl-3,5-bis-N-(aryl)-carbamoyl-1,4-dihydropyridines, European Journal of Medicinal Chemistry, 2011, 46(5), 1564-1571
Production Method 14
Production Method 15
Production Method 16
Production Method 17
- Preparation method of bright yellow pigment for printing ink, China, , ,
Production Method 18
Production Method 19
- Synthetic studies on [2,6]naphthyridine compounds and its derivatives - synthesis of 5-hydroxybenzo[c][2,6]naphthyridine 1,4-dione, Chemical Science Review and Letters, 2014, 3(10), 258-265
Production Method 20
- Synthesis, screening for antitubercular activity and 3D-QSAR studies of substituted N-phenyl-6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamides, European Journal of Medicinal Chemistry, 2008, 43(10), 2103-2115
N-(2-methylphenyl)-3-oxobutanamide Raw materials
N-(2-methylphenyl)-3-oxobutanamide Preparation Products
N-(2-methylphenyl)-3-oxobutanamide Suppliers
N-(2-methylphenyl)-3-oxobutanamide Related Literature
-
Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
-
Xin Li,Liangliang Zhu,Sai Duan,Yanli Zhao,Hans Ågren Phys. Chem. Chem. Phys., 2014,16, 23854-23860
-
M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
-
Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
Additional information on N-(2-methylphenyl)-3-oxobutanamide
Recent Advances in the Study of N-(2-methylphenyl)-3-oxobutanamide (CAS 93-68-5) in Chemical Biology and Pharmaceutical Research
N-(2-methylphenyl)-3-oxobutanamide (CAS 93-68-5) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, has been the subject of several studies aimed at exploring its potential applications in drug discovery and development. Recent literature highlights its role as a key intermediate in the synthesis of bioactive compounds and its potential pharmacological properties.
One of the most notable findings in recent research is the compound's involvement in the synthesis of novel anti-inflammatory agents. A 2023 study published in the *Journal of Medicinal Chemistry* demonstrated that derivatives of N-(2-methylphenyl)-3-oxobutanamide exhibit potent inhibitory effects on cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. The study utilized molecular docking and in vitro assays to validate the compound's binding affinity and selectivity, suggesting its potential as a scaffold for developing next-generation anti-inflammatory drugs.
In addition to its anti-inflammatory properties, N-(2-methylphenyl)-3-oxobutanamide has also been investigated for its role in cancer therapeutics. A recent preprint on *bioRxiv* reported that this compound can modulate the activity of certain kinases involved in tumor progression. The study employed high-throughput screening and cellular assays to identify the compound's ability to inhibit proliferation in various cancer cell lines, including breast and lung cancer. These findings open new avenues for the development of targeted kinase inhibitors.
Another area of interest is the compound's potential as a precursor in the synthesis of heterocyclic compounds. A 2024 paper in *Organic Letters* detailed a novel synthetic route using N-(2-methylphenyl)-3-oxobutanamide to produce pyrrole derivatives, which are known for their diverse biological activities. The study emphasized the compound's versatility and efficiency in multi-step reactions, making it a valuable tool for medicinal chemists.
Despite these promising developments, challenges remain in optimizing the pharmacokinetic properties of N-(2-methylphenyl)-3-oxobutanamide and its derivatives. Recent pharmacokinetic studies, as reported in *Drug Metabolism and Disposition*, have highlighted issues such as low oral bioavailability and rapid metabolism. Researchers are now focusing on structural modifications to address these limitations while retaining the compound's bioactive properties.
In conclusion, N-(2-methylphenyl)-3-oxobutanamide (CAS 93-68-5) represents a versatile and promising compound in chemical biology and pharmaceutical research. Its applications span anti-inflammatory agents, cancer therapeutics, and synthetic chemistry, with ongoing studies aimed at overcoming its pharmacokinetic challenges. As research progresses, this compound is likely to play an increasingly important role in drug discovery and development.
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